molecular formula C9H7ClN2O2 B7944978 2-chloro-6-methoxy-1H-quinazolin-4-one

2-chloro-6-methoxy-1H-quinazolin-4-one

Cat. No.: B7944978
M. Wt: 210.62 g/mol
InChI Key: RZBPTLOVZCUBRS-UHFFFAOYSA-N
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Description

2-chloro-6-methoxy-1H-quinazolin-4-one is a chemical compound listed in the PubChem database It is known for its unique chemical properties and potential applications in various fields of scientific research

Preparation Methods

The synthesis of 2-chloro-6-methoxy-1H-quinazolin-4-one involves several steps, including specific reaction conditions and reagents. While the exact synthetic routes are proprietary and detailed information is limited, general methods for synthesizing similar compounds typically involve:

    Starting Materials: Selection of appropriate starting materials that contain the necessary functional groups.

    Reaction Conditions: Controlled temperature, pressure, and pH conditions to facilitate the desired chemical transformations.

    Catalysts and Reagents: Use of catalysts to increase reaction efficiency and specific reagents to drive the reactions to completion.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Industrial production methods often scale up these laboratory procedures, ensuring consistency and purity of the compound through rigorous quality control measures.

Chemical Reactions Analysis

2-chloro-6-methoxy-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using halogenating agents or nucleophiles.

    Addition: Reactions where atoms or groups are added to a molecule, commonly involving alkenes or alkynes.

Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperature and pressure settings. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

2-chloro-6-methoxy-1H-quinazolin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.

    Medicine: Investigated for its therapeutic potential, possibly as a drug candidate or in drug delivery systems.

    Industry: Utilized in the production of materials, coatings, or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-chloro-6-methoxy-1H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous functional groups or structural features. The comparison can focus on:

    Reactivity: Differences in how the compounds react under similar conditions.

    Applications: Variations in their use in scientific research or industry.

    Mechanism of Action: Distinct molecular targets or pathways affected by each compound.

Some similar compounds include those listed in the PubChem database with comparable structures or properties.

Properties

IUPAC Name

2-chloro-6-methoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBPTLOVZCUBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.